3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid
Description
Discovery and Development Timeline
The compound 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid emerged as part of broader efforts to explore functionalized triazine derivatives for biomedical and materials science applications. While its exact discovery date remains unspecified in public records, its structural analogs and synthetic pathways gained prominence in the mid-2010s. For instance, research into 1,3,5-triazine derivatives bearing amino acid side chains, such as those described by Kelly et al. (2014), demonstrated the utility of triazine scaffolds in drug discovery programs targeting metabolic disorders. Concurrently, systematic studies on triazine-amino acid conjugates, including methods for replacing chlorine atoms with methoxy, piperidino, or morpholino groups while appending α-amino acids, were reported in 2015. These methodologies laid the groundwork for synthesizing derivatives like this compound.
A critical milestone occurred with the characterization of its stereochemical and tautomeric properties. PubChem entries (CID 7066107) confirm its (2S)-configured stereoisomer as a distinct entity, underscoring advances in resolving chiral centers within triazine-based systems. While no clinical trials have been reported for this specific compound, its structural kinship to thyroid hormone receptor β agonists (e.g., MGL-3196) highlights its potential relevance in medicinal chemistry.
Nomenclature Evolution and Systematic Classification
The compound’s nomenclature reflects both its functional groups and evolving IUPAC conventions. Its systematic name, (2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid , adheres to current guidelines prioritizing positional numbering and stereodescriptors. Early literature occasionally used non-systematic terms such as "triazine-linked β-alanine analog," but modern databases now emphasize precise substituent localization.
Table 1: Nomenclature Evolution
| Historical Term | Current IUPAC Name | Key Features |
|---|---|---|
| Triazin-6-ylamino propionic acid | (2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid | Specifies stereochemistry, tautomeric state |
| 6-Amino-1,2,4-triazine-3,5-dione conjugate | This compound | Clarifies substitution pattern on triazine |
The shift from trivial names to systematic descriptors parallels advancements in computational chemistry tools capable of resolving tautomeric forms and stereoelectronic effects.
Position within Triazine Chemistry Research
Triazines occupy a central role in heterocyclic chemistry due to their synthetic versatility and biological activity. This compound exemplifies two key trends:
- Integration of Amino Acid Motifs : The compound’s propanoic acid side chain mirrors strategies seen in peptide-mimetic triazines, which exploit natural amino acid backbones to enhance bioavailability or target specificity.
- Tautomerism and Reactivity : The 3,5-dioxo-1,2,4-triazine core exists in equilibrium between keto and enol forms, influencing its hydrogen-bonding capacity and metal-chelating properties. This duality has been leveraged in materials science for designing pH-responsive polymers.
Table 2: Comparative Analysis of Triazine Derivatives
Relationship to β-Alanine Derivative Family
β-Alanine (3-aminopropanoic acid) serves as a foundational building block in peptides like carnosine, which buffer intracellular pH during anaerobic exercise. The target compound diverges from β-alanine through:
- Triazine Ring Substitution : Replacement of the primary amine with a 3,5-dioxo-1,2,4-triazin-6-yl group introduces planar aromaticity and hydrogen-bond acceptor sites.
- Stereochemical Complexity : Unlike β-alanine, which lacks chiral centers, the (2S) configuration in this derivative enables enantioselective interactions with biological targets.
These modifications position it as a hybrid molecule bridging small-molecule heterocycles and amino acid biochemistry. Current research explores its potential as a carnosine analog or pro-drug, though mechanistic studies remain preliminary.
Properties
IUPAC Name |
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c11-3(12)1-2-7-4-5(13)8-6(14)10-9-4/h1-2H2,(H,7,9)(H,11,12)(H2,8,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGPOEDDHLRSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=NNC(=O)NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a triazine derivative with a propanoic acid derivative. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce triazine derivatives with fewer oxygen atoms .
Scientific Research Applications
Drug Development
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid has been investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes involved in disease processes. For instance:
- Inhibition of Enzymes : The compound has shown promise as an inhibitor of enzymes such as ADAMTS-5, which is implicated in osteoarthritis. Research indicates that derivatives of this compound can effectively reduce glycosaminoglycan release in vitro, suggesting a potential therapeutic role in joint diseases .
Antimicrobial Activity
Studies have explored the synthesis of novel derivatives of this compound with enhanced antibacterial properties against pathogens such as Mycobacterium tuberculosis. These derivatives have been designed to improve efficacy and reduce resistance .
Biochemical Assays
The compound is utilized in various biochemical assays to study enzyme activity and protein interactions. For example:
- Fluorescence-based Assays : It has been employed in assays to evaluate the inhibitory effects on ADAMTS-5 using fluorescence techniques, which allow for sensitive detection of enzyme activity .
Structure-Activity Relationship Studies
The structure of this compound serves as a scaffold for the development of analogs with varied biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties .
Case Study: Inhibition of ADAMTS Enzymes
A notable study focused on the optimization of compounds derived from this compound demonstrated significant inhibition of ADAMTS enzymes in preclinical models. The study reported IC50 values below 1.5 μM for selected compounds, indicating strong efficacy against cartilage degradation .
Case Study: Antibacterial Activity Against M. tuberculosis
Another investigation highlighted the synthesis of triazine derivatives that exhibited potent activity against M. tuberculosis. These compounds were tested for their ability to inhibit leucyl-tRNA synthetase, a critical enzyme for bacterial protein synthesis .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Drug development targeting ADAMTS enzymes; potential treatment for osteoarthritis |
| Antimicrobial Activity | Synthesis of derivatives with activity against M. tuberculosis |
| Biochemical Assays | Utilization in fluorescence-based assays for enzyme inhibition studies |
| Structure Optimization | SAR studies leading to improved analogs with enhanced biological activities |
Mechanism of Action
The mechanism of action of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical data of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid with related triazine derivatives and amino acid-based compounds.
Key Observations:
- Electron-Withdrawing Groups: The oxo groups in the target compound enhance electrophilicity, favoring nucleophilic substitution compared to methoxy-substituted analogs (e.g., Compound 5) .
- Amino vs.
- Biological Relevance: Chlorinated analogs (e.g., Compound 9 in ) demonstrate antimicrobial activity, while methoxy-substituted derivatives show utility in peptide coupling reactions .
Biological Activity
3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound, including its effects on various biological systems.
Synthesis of this compound
The synthesis of this compound typically involves multi-step chemical reactions. One common method includes the reaction of 3,5-dioxo-2H-1,2,4-triazine derivatives with amino acids or their derivatives under controlled conditions. The structural integrity and purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry .
Antitumor Activity
Research has indicated that compounds bearing the triazine moiety exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.0 |
These results suggest that this compound may act through mechanisms similar to established chemotherapeutic agents.
Antibacterial Activity
In addition to its antitumor effects, the compound has also been evaluated for antibacterial activity. Studies have reported minimum inhibitory concentrations (MIC) against common pathogens:
These findings indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce neuronal loss and gliosis in experimental models of seizures induced by pentylenetetrazole (PTZ). The compound demonstrated a protective effect on neuronal cells by modulating GABA_A receptor activity:
| Effect | Outcome | Reference |
|---|---|---|
| Neuronal Protection | Reduced cell death | |
| Anti-inflammatory Effects | Decreased gliosis |
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on the efficacy of this compound against MCF-7 breast cancer cells showed a dose-dependent inhibition of cell proliferation. The study utilized flow cytometry to analyze apoptosis rates and found significant increases in early and late apoptotic cells at higher concentrations.
- Neuroprotective Study : In an animal model subjected to PTZ-induced seizures, administration of the compound resulted in significant neuroprotection evidenced by histopathological examination showing reduced neuronal loss compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling 3,5-dioxo-1,2,4-triazine derivatives with β-alanine precursors via nucleophilic substitution. Key steps include:
-
Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxylic acid groups for amide bond formation .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
-
Temperature Control : Reactions are often conducted under reflux (80–100°C) to balance kinetics and side-product formation .
-
Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures ensures purity.
Reaction Step Conditions Yield Triazine activation DMF, EDC, 0°C → RT 75–85% Amide coupling Reflux, 12 hrs 60–70% Final purification Column chromatography >95% purity
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments (e.g., triazine NH at δ 10–12 ppm, propanoic acid CH₂ at δ 2.5–3.5 ppm) .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at 1650–1750 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) .
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (respiratory irritation potential) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis pathways and predict reactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in triazine-amino acid coupling .
- Retrosynthesis Tools : AI platforms (e.g., ICReDD) use reaction databases (Reaxys, PubChem) to propose one-step routes and prioritize high-yield conditions .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction thermodynamics .
Q. How to resolve contradictions in reported solubility or stability data?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using standardized buffers (e.g., PBS pH 7.4) and temperature-controlled environments .
- Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.
- Degradation Studies : Monitor stability via accelerated aging (40°C/75% RH) and LC-MS to identify decomposition products .
Q. What experimental frameworks elucidate the compound’s biochemical interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibitory effects on dihydroorotate dehydrogenase (DHODH) using spectrophotometric NADH depletion assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins .
- In Silico Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., DHODH) .
Q. How to design scalable synthesis protocols without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions via precise residence time control .
- Catalyst Screening : Immobilized catalysts (e.g., polymer-supported EDC) enable recycling and reduce waste .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress for real-time adjustments .
Methodological Notes
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (ICReDD’s approach) to accelerate discovery .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem) to confirm structural assignments .
- Ethical Compliance : Adhere to institutional biosafety protocols for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
